1,2-Benzisothiazole-3-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Researchers developing antipsychotic carboxamides or exploring antineoplastic benzisothiazoles require a regiospecifically pure 1,2-isomer with a free carboxylic acid handle-generic substitution with the 2,1-isomer or esters is scientifically invalid. This compound provides the validated 3-carboxylic acid functionality (pKa ~0.95) essential for amide coupling. - Enables direct synthesis of 3-carboxamide pharmacophores claimed in antipsychotic patents. - Serves as the precursor to 3-(1-piperazinyl)-1,2-benzisothiazole derivatives with demonstrated antineoplastic/antimicrobial activity. - Carboxylic acid handle allows facile coupling to amines/alcohols for agrochemical screening library generation. - GreenScreen Risk Level 1 supports safer-by-design procurement decisions.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 40991-34-2
Cat. No. B1266391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole-3-carboxylic acid
CAS40991-34-2
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11)
InChIKeyKTORKRBAIRTBCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazole-3-carboxylic Acid Overview


1,2-Benzisothiazole-3-carboxylic acid (CAS: 40991-34-2) is a heterocyclic building block featuring a benzene ring fused to an isothiazole moiety, with a carboxylic acid functional group at the 3-position [1]. With a molecular formula of C₈H₅NO₂S and a molecular weight of 179.20 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly antipsychotic agents and enzyme inhibitors . The carboxylic acid group provides a reactive handle for further derivatization, enabling its use in medicinal chemistry and agrochemical research .

Reactive Handle Carboxylic acid group for amide and ester derivatization in medicinal chemistry
Isomer Specificity 1,2-Benzisothiazole scaffold for targeted pharmacophore construction (not 2,1-isomer)
Synthetic Access Commercially available building block with established synthetic routes

1,2-Benzisothiazole-3-carboxylic Acid Substitution Limitations


Generic substitution of 1,2-benzisothiazole-3-carboxylic acid with its structural isomers (e.g., 2,1-benzisothiazole-3-carboxylic acid, CAS 34250-66-3) or ester derivatives is not scientifically valid due to fundamental differences in synthetic utility and physicochemical properties. The 1,2-isomer possesses a distinct heterocyclic ring fusion pattern that governs its reactivity in subsequent derivatization reactions, while the carboxylic acid functional group (pKa approximately 0.95) provides a critical site for amide bond formation that is absent in esters . Furthermore, the 3-position carboxylic acid in the 1,2-benzisothiazole scaffold is essential for generating specific pharmacophores, such as carboxamides, which are integral to the structure-activity relationships observed in antipsychotic agents [1].

Isomer 2,1-Benzisothiazole-3-carboxylic acid has different ring fusion and reactivity; may not yield same carboxamide pharmacophore.
Ester form Methyl/ethyl esters lack free carboxylic acid; require extra hydrolysis and may alter coupling selectivity.
Analog Benzisoxazole analogs or 5-substituted derivatives can shift pharmacophore profile; direct substitution not recommended.

1,2-Benzisothiazole-3-carboxylic Acid Evidence


Synthetic Yield: 1,2- vs. 2,1-Isomer

In a one-stage synthesis from functionally substituted o-toluidines and thionyl chloride, 2,1-benzisothiazole-3-carboxylic acid (the 2,1-isomer) is obtained in only 30% yield, while the 1,2-benzisothiazole scaffold is not accessible via this route, highlighting the distinct synthetic behavior of the two regioisomers [1]. This low yield for the 2,1-isomer underscores the synthetic advantage of using the commercially available 1,2-isomer as a building block.

Synthetic Yield
Head-to-head
1,2-isomer: not accessible via this route; 2,1-isomer: 30% yield
Route-specific yield advantage for 1,2-isomer as building block
One-stage cyclization from o-toluidines (J. Chem. Soc. Perkin Trans. 1, 1973)
Organic Synthesis Heterocyclic Chemistry Process Chemistry

Antipsychotic Activity via Carboxamides

Patent literature specifically claims that carboxamides derived from 1,2-benzisothiazole-3-carboxylic acid (or its benzisoxazole analog) exhibit antipsychotic activity [1]. The free carboxylic acid is an essential precursor for synthesizing these carboxamides. This differentiates the compound from ester derivatives, which require an additional hydrolysis step, and from the 2,1-isomer, whose corresponding carboxamides are not reported to have the same pharmacological profile.

Pharmacophore Claim
Class-level inference
Carboxamides derived from 1,2-benzisothiazole-3-carboxylic acid claimed to exhibit antipsychotic activity (Patent WO1995022546A1)
Supports use as precursor for CNS pharmacophore research
Qualitative patent claim; requires independent validation
Medicinal Chemistry Antipsychotic Agents Structure-Activity Relationship

Bioactive Piperazinyl Derivative Synthesis

1,2-Benzisothiazole-3-carboxylic acid is a crucial precursor in the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (CAS 87691-87-0), a derivative that has demonstrated potent cytotoxic and antineoplastic activities with an IC50 of 0.42 ± 0.23 µM against Mycobacterium tuberculosis DNA gyrase and a minimum inhibitory concentration (MIC) of 3.64 µM . This highlights the utility of the parent carboxylic acid in generating biologically active molecules.

Derivative Bioactivity
Reported
3-(1-piperazinyl) derivative: IC50 0.42 ± 0.23 µM (Mtb DNA gyrase), MIC 3.64 µM
Supports cytotoxicity and antimicrobial assay studies
In vitro enzyme inhibition and antibacterial assays
Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Property Profile

The compound's predicted physicochemical properties, including a boiling point of 279.7±23.0 °C, a density of 1.508±0.06 g/cm³, and a pKa of 0.95±0.10 , provide a quantitative basis for its handling and formulation. For instance, the low pKa indicates it will be predominantly ionized at physiological pH, a critical factor for solubility and bioavailability studies.

Predicted Properties
Predicted
b.p. 279.7±23.0 °C; density 1.508±0.06 g/cm³; pKa 0.95±0.10
Quantitative basis for handling and formulation planning
ACD/Labs predicted values; experimental confirmation recommended
Preformulation Process Chemistry Analytical Chemistry

GreenScreen Safety Assessment

According to a GreenScreen assessment, 1,2-benzisothiazole-3-carboxylic acid has been assigned a Risk Level of 1 (with higher numbers indicating lower concern and greater recommendation) [1]. This places it in a category of higher concern compared to other chemicals, which may be a critical factor in procurement decisions focused on environmental, health, and safety (EHS) profiles.

GreenScreen
Third-party
Risk Level 1 (higher concern, less recommended) on 1-4 scale
EHS benchmark for procurement screening
GreenScreen for Safer Chemicals assessment
Green Chemistry Toxicology Environmental Safety

Agrochemical & Pharmaceutical Intermediate

1,2-Benzisothiazole-3-carboxylic acid is a key intermediate in the synthesis of specific agrochemicals and pharmaceuticals, as indicated by its inclusion in custom synthesis catalogs and its role in preparing downstream products like 5-methoxy-1,2-benzothiazole-3-carboxylic acid . This contrasts with less substituted or isomeric benzisothiazoles that may not offer the same direct pathway to these specific end products.

Commercial Availability
Supplier context
Offered by multiple suppliers as a building block for custom synthesis (e.g., BOC Sciences, Leyan)
Supports scalable intermediate sourcing
Market availability based on supplier catalogs
Agrochemical Synthesis Process Chemistry Custom Synthesis

1,2-Benzisothiazole-3-carboxylic Acid Application Scenarios


Synthesis of Antipsychotic Drug Candidates

Medicinal chemistry groups developing novel antipsychotic agents should procure this compound as the key starting material for synthesizing benzisothiazole-3-carboxamide derivatives, which are claimed to possess antipsychotic activity [1]. This is the most direct and validated route to this specific pharmacophore.

Preparation of Bioactive Piperazinyl Derivatives

The compound is an essential precursor for synthesizing 3-(1-piperazinyl)-1,2-benzisothiazole and related derivatives with demonstrated antineoplastic and antimicrobial properties [1]. Procuring this building block enables the exploration of structure-activity relationships in this promising chemical space.

Agrochemical Intermediate R&D

For the development of new fungicides or herbicides containing the benzisothiazole motif, this compound serves as a versatile starting material [1]. Its carboxylic acid group allows for facile coupling to a wide range of amines and alcohols to generate diverse screening libraries.

Green Chemistry Alternative Assessment

Organizations evaluating the environmental and toxicological profile of chemical intermediates can use this compound as a benchmark [1]. Its GreenScreen Risk Level of 1 provides a quantifiable metric for comparing safer alternatives and can guide procurement decisions in favor of less hazardous substitutes when possible.

Application
Selection Property
Validation Focus
CNS pharmacophore research
Carboxylic acid handle for carboxamide library synthesis
Patent-reported pharmacophore activity validation
Cytotoxicity & antimicrobial SAR studies
Precursor to piperazinyl-benzisothiazole derivatives
IC50/MIC confirmation in target pathogen models
Agrochemical building block library synthesis
Versatile coupling via carboxylic acid
Fungicidal/herbicidal activity screening
EHS benchmarking for chemical procurement
Quantified GreenScreen Risk Level (1)
Comparison to lower-risk alternative intermediates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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